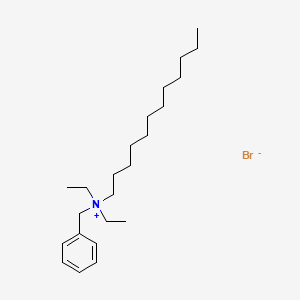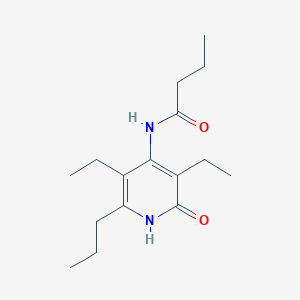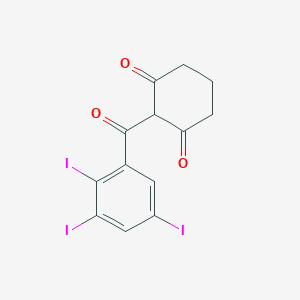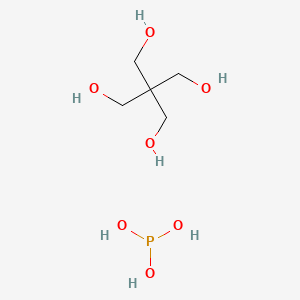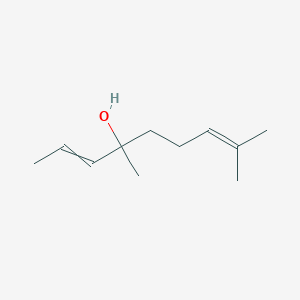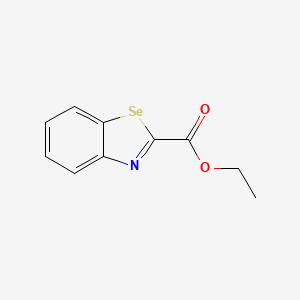![molecular formula C12H18O2 B14390201 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 89920-05-8](/img/structure/B14390201.png)
1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-8-oxabicyclo[321]oct-6-EN-3-one is a bicyclic compound characterized by its unique structure, which includes a pentyl group and an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant Escherichia coli cells expressing specific enzymes, such as cyclopentanone monooxygenase. These cells can catalyze the Baeyer-Villiger biooxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one to produce the desired compound with high enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones, alcohols, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A closely related compound with similar structural features but lacking the pentyl group.
2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: Another derivative with additional methyl groups, which can influence its reactivity and applications.
Uniqueness: 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one stands out due to the presence of the pentyl group, which can enhance its lipophilicity and potentially alter its biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89920-05-8 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-pentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-6-12-7-5-11(14-12)8-10(13)9-12/h5,7,11H,2-4,6,8-9H2,1H3 |
InChI-Schlüssel |
JRIKFVYKTQIFDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CC(=O)CC(O1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
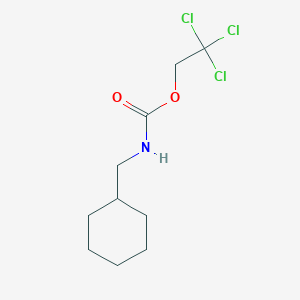
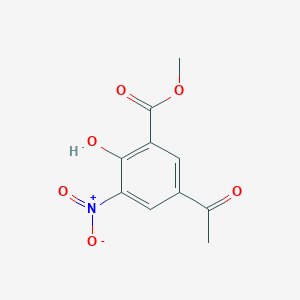
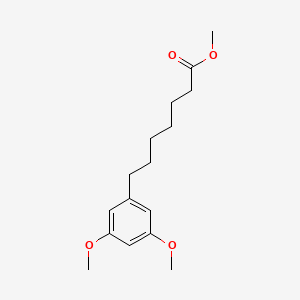
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

